Acide flavique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Structure

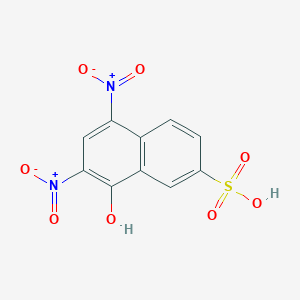

Flavianic acid is a naphthalenesulfonic acid derivative characterized by nitro groups at positions 5 and 7 and a hydroxy group at position 1. Its molecular formula is with a molecular weight of approximately 314.23 g/mol . The compound exhibits significant solubility in water due to its sulfonic acid group, making it suitable for various aqueous applications.

Protein Isolation and Purification

Flavianic acid has been extensively used in protein biochemistry for its ability to bind proteins selectively. A study demonstrated its efficacy in a dye-protein coprecipitating model, where flavianic acid was utilized to isolate bovine trypsin from crude protein extracts. The binding kinetics revealed a time-dependent interaction that enhances the fractionation of proteins, which is crucial for sample purification processes .

Table 1: Binding Characteristics of Flavianic Acid with Bovine Trypsin

| Incubation Time (h) | Binding Constant (M^-1) | Model Type |

|---|---|---|

| 18 | 11.6 | Cooperativity |

| 139 | 1681.0 | Heterogeneity |

| 18 | 0.3 | One-site creator |

This table summarizes the binding constants obtained from various models applied to the interaction between flavianic acid and trypsin, indicating a robust binding affinity over time.

Reference Standard in Thin-Layer Chromatography (TLC)

Flavianic acid serves as an important color reference standard in thin-layer chromatography (TLC). Studies have shown that various derivatives of flavianic acids can be prepared and utilized effectively as standards for color comparison in analytical chemistry . This application is particularly valuable in the separation and identification of compounds based on their chromatographic behavior.

Role in Amino Acid Synthesis

Flavianic acid is also recognized as a precursor in synthesizing essential amino acids such as arginine and non-essential amino acids like tyrosine. Its role in metabolic pathways highlights its significance in biochemical research and potential therapeutic applications .

Textile Industry

Historically, flavianic acid has been employed as a dye in the textile industry, particularly for coloring fabrics. Its vibrant yellow hue and stability make it suitable for various textile applications.

Analytical Chemistry

In analytical chemistry, flavianic acid is utilized as a reagent for detecting specific compounds due to its reactive nature with various analytes. Its application extends to environmental monitoring, where it can help identify pollutants through colorimetric methods.

Case Study 1: Protein Binding Dynamics

A detailed investigation into the binding dynamics of flavianic acid with proteins demonstrated its potential for enhancing protein isolation techniques. The study utilized equilibrium dialysis assays to analyze binding characteristics over extended incubation periods, revealing insights into the mechanisms of protein-dye interactions .

Case Study 2: Color Reference Standard Development

In developing color reference standards for TLC, researchers prepared several flavianic acid derivatives to evaluate their performance under different chromatographic conditions. The findings indicated that these derivatives provide consistent color responses, making them reliable standards for analytical purposes .

Mécanisme D'action

Target of Action

Flavianic acid, also known as 2,4-Dinitro-1-naphthol-7-sulfonic acid

Mode of Action

It is known that flavianic acid is a conjugated version of flavianate and is recognized for its role as a histological dye . This suggests that it may interact with its targets through a staining mechanism, binding to certain cellular components to change their color and make them more visible under a microscope.

Biochemical Pathways

Flavianic acid is likely involved in various biochemical pathways due to its complex structure and potential interactions with multiple targets. It’s worth noting that flavonoids, a class of compounds to which Flavianic acid is related, are known to be involved in a wide range of biological functions, including defense against UV-B radiation and pathogen infection, nodulation, and pollen fertility .

Result of Action

Given its role as a histological dye , it can be inferred that Flavianic acid may have a significant impact on cellular visualization, aiding in the identification and study of various cellular components and structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Flavianic acid can be synthesized through the nitration of 8-hydroxy-2-naphthalenesulfonic acidThe reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and it is carried out under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of flavianic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain the yellow crystalline form of flavianic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Flavianic acid undergoes various chemical reactions, including:

Oxidation: Flavianic acid can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: The nitro groups in flavianic acid can be reduced to amino groups under suitable conditions.

Substitution: The sulfonic acid group in flavianic acid can participate in substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions

Major Products:

Oxidation: Oxidized derivatives of flavianic acid.

Reduction: Amino derivatives of flavianic acid.

Substitution: Substituted naphthalenesulfonic acid derivatives

Comparaison Avec Des Composés Similaires

Flavianic acid is unique compared to other naphthalenesulfonic acid derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

- 2,4-Dinitro-1-naphthol-7-sulfonic acid

- 2,4-Dinitronaphtholsulfonic acid

- Naphthol Yellow S

These compounds share similar structural features but differ in their specific applications and chemical properties. Flavianic acid’s unique combination of nitro and hydroxy groups, along with its sulfonic acid functionality, makes it particularly effective as a histological dye .

Activité Biologique

Flavianic acid, a compound derived from various natural sources, has garnered attention for its biological activities, particularly its role as an inhibitor in enzymatic reactions. This article presents a comprehensive overview of the biological activity of flavianic acid, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Flavianic acid functions primarily as a competitive inhibitor of certain enzymes, notably trypsin. Research indicates that it binds to the active site of trypsin, preventing substrate access. The kinetic studies performed show that flavianic acid exhibits a specific binding affinity, which can be quantified through various models of enzyme inhibition.

Kinetic Parameters

A detailed analysis of the kinetic properties of flavianic acid as an inhibitor of trypsin revealed the following parameters:

| Inhibition Model | Kinetic Parameter (k) | Standard Error | Chi-square Ratio |

|---|---|---|---|

| Competitive | 0.24 | 0.06 | 2.50 |

| Non-competitive | 32 ± 2 | 0.38 ± 0.01 | 1.39 |

| Uncompetitive | 45 ± 7 | 0.42 ± 0.04 | - |

These results suggest that the competitive model best describes the inhibition mechanism of flavianic acid on trypsin at low pH levels (pH 3.0) .

Biological Effects

Flavianic acid has been studied not only for its enzymatic inhibition but also for its broader biological effects:

- Histonase Activity : Flavianic acid has been used to demonstrate histonase activity in various leukocyte types, indicating its potential role in modulating immune responses .

- Toxicological Studies : In animal models, flavianic acid's effects on liver function have been documented, with studies showing fat accumulation in liver tissues upon administration .

Case Study 1: Enzymatic Inhibition

In a study examining the inhibitory effects of flavianic acid on trypsin, researchers observed that increasing concentrations of flavianic acid led to a significant decrease in enzymatic activity. The study utilized progress curves to illustrate the relationship between enzyme concentration and activity decay over time .

Case Study 2: Histological Impact

Another investigation focused on the histological implications of flavianic acid administration in mice. After administering varying doses, researchers noted significant changes in liver morphology, including fat accumulation and cellular necrosis at higher doses . The findings were graded based on fat staining intensity in liver sections.

Propriétés

IUPAC Name |

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJEPASRCXVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt) | |

| Record name | Flavianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4025167 | |

| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Flavianic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

483-84-1 | |

| Record name | Flavianic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavianic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVIANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7KXL5KL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flavianic acid interact with its targets?

A1: Flavianic acid primarily interacts with basic organic compounds through ionic interactions. It forms salts with organic bases [, , , , , ] due to its acidic sulfonic acid group and the presence of electron-withdrawing nitro groups enhancing its acidity. This interaction often leads to the formation of insoluble precipitates, which has been exploited for isolation and identification purposes. For example, it forms insoluble salts with arginine [, , ], cytidine [], and other nucleinic substances [].

Q2: What are the downstream effects of flavianic acid binding?

A2: The downstream effects depend heavily on the target molecule. In some cases, flavianic acid binding can lead to precipitation [, , ], enabling isolation of the target compound. This was observed with cytidine during its isolation from yeast nucleic acid []. In other cases, it can be used as a staining agent. For instance, it enhances the staining of collagen fibers in histological studies []. Flavianic acid can also inhibit enzyme activity, as seen with trypsin, by inducing conformational changes and aggregation [].

Q3: What is the molecular formula and weight of flavianic acid?

A3: The molecular formula of flavianic acid is C10H6N2O8S. Its molecular weight is 358.26 g/mol.

Q4: Is there any spectroscopic data available for flavianic acid?

A4: While specific spectroscopic details are limited in the provided research, flavianic acid derivatives have been analyzed using infrared (IR) spectroscopy []. These analyses demonstrated consistent IR spectra among different batches, indicating purity and potential use as reference standards in thin-layer chromatography (TLC).

Q5: Does flavianic acid exhibit any catalytic properties?

A5: The provided research does not indicate any inherent catalytic activity of flavianic acid. Its primary applications revolve around its ability to form salts with organic bases, which is then used for separation, identification, or staining purposes.

Q6: Are there any computational studies on flavianic acid?

A6: The provided research predates the widespread use of computational chemistry techniques. Therefore, no information is available regarding simulations, calculations, or QSAR models related to flavianic acid within the provided context.

Q7: How does the structure of flavianic acid contribute to its activity?

A7: The structure of flavianic acid is crucial for its ability to form salts with organic bases. The sulfonic acid group (–SO3H) acts as the acidic moiety, readily donating a proton to form ionic interactions. The two nitro groups (–NO2) on the naphthalene ring enhance this acidity by withdrawing electron density from the ring system.

Q8: How is flavianic acid typically quantified?

A10: While specific quantification methods are not detailed in the provided research, its strong UV absorbance due to the aromatic naphthalene ring and nitro groups suggests that UV-Vis spectrophotometry could be a viable technique. Additionally, titration methods might be employed due to its acidic nature [].

Q9: What are the environmental impacts of flavianic acid?

A9: The provided research primarily focuses on laboratory applications of flavianic acid and does not offer insight into its environmental impact or degradation pathways. Further investigation is needed to address these aspects.

Q10: Are there any known alternatives to flavianic acid?

A12: Several alternatives exist depending on the specific application. For instance, picric acid and rufianic acid have been explored as alternatives for precipitating amino acids [, ]. Other precipitation agents like phosphotungstic acid have also been employed []. The choice of an alternative would depend on the target molecule and the desired outcome.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.